4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Description
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Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-16(5-2)8-9-18-13-7-6-12(11-15)10-14(13)17-3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFFQAJWMQKPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
An In-Depth Technical Guide to the Thermodynamic Stability of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for assessing the thermodynamic stability of this compound, a benzonitrile derivative of interest in pharmaceutical research. We will explore core analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and delve into predictive strategies like Accelerated Stability Assessment Programs (ASAP). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to ensure scientific integrity.
Introduction: The Imperative of Stability in Drug Development
This compound belongs to the benzonitrile class of compounds, which are pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] The specific arrangement of its functional groups—a diethylaminoethoxy chain, a methoxy group, and a nitrile on a benzene ring—presents a unique physicochemical profile that dictates its behavior as a potential drug candidate or intermediate.
Thermodynamic stability is not merely a regulatory checkbox; it is the foundation upon which a drug product's viability rests. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[3][4] Therefore, a thorough understanding of a molecule's intrinsic stability against thermal stress is paramount from the earliest stages of drug discovery. This guide provides the experimental framework for characterizing this critical attribute for this compound.
Foundational Physicochemical Characterization
Before assessing thermodynamic stability, it is crucial to understand the fundamental physicochemical properties of the compound. These parameters provide a baseline for its expected behavior. While comprehensive experimental data for this specific molecule is not widely published, data for structurally related compounds and predictive models offer valuable insights.
Table 1: Physicochemical Properties of Related Benzonitrile Derivatives
| Property | Value (for 4-[2-(diethylamino)ethoxy]benzonitrile) | Significance | Source |
| Molecular Formula | C₁₃H₁₈N₂O | Defines the elemental composition. | [5] |
| Molecular Weight | 218.30 g/mol | Influences stoichiometry and formulation calculations. | [5] |
| Melting Point | 72.6 °C (Experimental Average) | A key indicator of purity and solid-state stability. A sharp melting point suggests high purity. | [6] |
| Boiling Point | 315 - 324 °C (Predicted) | Indicates the temperature at which the liquid phase converts to gas; relevant for assessing volatility. | [6] |
| Water Solubility | 6.12e-3 g/L (Predicted) | Affects dissolution rates and bioavailability. | [6] |
| pKa (Basic) | 8.23 (Apparent) | The diethylamino group is basic; the pKa influences solubility in pH-dependent environments. | [6] |
| LogKow | 2.19 (Experimental Average) | The octanol-water partition coefficient indicates the lipophilicity of the molecule. | [6] |
Core Methodologies for Stability Assessment
The evaluation of thermodynamic stability hinges on subjecting the material to controlled thermal energy and precisely measuring its response. The primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods are often used in combination to provide a comprehensive thermal profile.[3]
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is an indispensable tool for identifying thermal events such as melting, crystallization, and glass transitions.[3][8] For this compound, DSC is used to:
-
Determine the melting point and enthalpy of fusion: A sharp, well-defined melting endotherm is characteristic of a stable crystalline solid. Broad peaks or multiple transitions may indicate impurities or the presence of different crystal forms (polymorphs).
-
Identify Polymorphism: Different polymorphs of a drug can have distinct stabilities, solubilities, and bioavailabilities. DSC can detect these different forms by their unique melting points and enthalpies.[3]
-
Assess Purity: The presence of impurities typically broadens the melting peak and lowers the melting point. Van't Hoff plots derived from DSC data can be used to quantify purity.[7]
-
Study Excipient Compatibility: In formulation development, DSC is used to screen for potential interactions between the API and excipients by observing shifts in thermal events.[7][9]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is critical for understanding decomposition and desolvation processes. For our target compound, TGA helps to:
-
Determine Decomposition Temperature: TGA identifies the temperature at which the molecule begins to degrade, providing a clear upper limit for its thermal stability.[10]
-
Quantify Solvates and Hydrates: The initial mass loss in a TGA thermogram often corresponds to the evaporation of bound water (hydrates) or residual solvents from the crystal lattice. This is crucial as the hydration state can significantly impact stability.[9][10]
-
Evaluate Thermal Hazard: By revealing the temperature of rapid mass loss, TGA provides essential data for assessing potential thermal hazards during manufacturing and storage.
The synergy of using DSC and TGA simultaneously (Simultaneous TGA-DSC) is highly efficient, allowing for the direct correlation of thermal events (from DSC) with specific mass loss events (from TGA) in a single experiment.[9][10]
Experimental Protocols: A Self-Validating Approach
Trustworthiness: The following protocols are designed as self-validating systems, incorporating calibration and standardized procedures to ensure data integrity and reproducibility.
Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to prevent the loss of any volatile components during the analysis. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas (high-purity nitrogen) to a flow rate of 30-50 mL/min. The inert atmosphere is crucial to prevent oxidative degradation, ensuring that only thermodynamic events are observed.
-
-
Thermal Program:
-
Equilibrate the cell at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. A controlled heating rate ensures uniform temperature distribution within the sample.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion (ΔHfus) for the melting event.
-
Observe the baseline post-melt to identify the onset of any exothermic decomposition.
-
Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA balance using certified weights. Calibrate the temperature using a multi-point standard (e.g., alumel, nickel).
-
Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Instrument Setup:
-
Place the pan onto the TGA balance mechanism.
-
Set the purge gas (high-purity nitrogen) to a flow rate of 30-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the furnace at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Analyze the TGA curve to identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Visualization: Thermal Analysis Workflow
Caption: Workflow for Thermodynamic Stability Assessment.
Predictive Stability: Accelerated Studies
While DSC and TGA define the limits of thermal stability, accelerated stability studies predict the rate of degradation under normal storage conditions. The Accelerated Stability Assessment Program (ASAP) is a modern approach that uses elevated temperature and humidity to model long-term stability based on the humidity-corrected Arrhenius equation.[11][12]
Trustworthiness: ASAP studies are designed to generate predictive data in a fraction of the time required for real-time studies.[11] The validity of the prediction relies on ensuring that the degradation mechanism does not change at the elevated stress conditions.
Protocol: Accelerated Stability Assessment Program (ASAP)
-
Study Design: Design a matrix of storage conditions. A typical ASAP study involves 5-8 conditions, with temperatures ranging from 50-80 °C and relative humidity (RH) from 10-75%.[11]
-
Sample Preparation: Place known quantities of this compound in open dishes or in the proposed final packaging.[11]
-
Storage: Store the samples in calibrated stability chambers at the conditions defined in the study design.
-
Time-Point Testing: At predetermined intervals (e.g., 0, 7, 14, and 21 days), remove samples and analyze them for degradation. The primary analytical technique is typically a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Kinetic Modeling:
Table 2: Example ASAP Data Summary
| Condition (Temp/RH) | Time (Days) | Purity (%) | Major Degradant 1 (%) |
| 50°C / 75% RH | 0 | 99.8 | < 0.05 |
| 14 | 99.1 | 0.45 | |
| 60°C / 75% RH | 0 | 99.8 | < 0.05 |
| 14 | 98.2 | 1.10 | |
| 70°C / 50% RH | 0 | 99.8 | < 0.05 |
| 14 | 98.9 | 0.65 |
Potential Degradation Pathways
Authoritative Grounding: The chemical structure of this compound contains several functional groups susceptible to degradation under thermal and/or hydrolytic stress. While specific pathways must be confirmed experimentally (e.g., via HPLC-MS analysis of stressed samples), likely degradation routes can be inferred from the known reactivity of benzonitrile derivatives and ethers.[1][14][15]
-
Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by temperature. This proceeds in two steps: first to the corresponding benzamide derivative, and then to the benzoic acid derivative.[1]
-
Ether Cleavage: The ether linkage, particularly the one attached to the aromatic ring, can be a point of cleavage under harsh conditions, leading to the formation of a phenolic compound and the corresponding ethanolamine side chain.
-
Oxidation of the Amine: The tertiary amine of the diethylamino group is susceptible to oxidation, which could lead to the formation of an N-oxide, a common metabolic and degradation pathway for such compounds.
Visualization: Potential Degradation Routes
Caption: Potential Degradation Pathways for the Target Molecule.
Conclusion
The thermodynamic stability of this compound is a multifaceted attribute that must be rigorously evaluated to ensure its viability as a pharmaceutical compound. A systematic approach combining foundational thermal analysis techniques like DSC and TGA with predictive methods such as accelerated stability studies provides a robust framework for characterization. The protocols and insights presented in this guide offer a scientifically sound basis for researchers to assess the stability profile, predict shelf-life, and identify potential degradation pathways, thereby supporting the development of safe and effective medicines.
References
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
-
NETZSCH. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. AZoM.com. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. [Link]
-
Dr. Premchnad. (2023). Theory and Instrumentation of DSC and TGA and its applications in various fields. YouTube. [Link]
-
FreeThink Technologies, Inc. (2017). An Introduction to the Accelerated Stability Assessment Program. American Pharmaceutical Review. [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO.org. [Link]
-
Magari, R. T. (2005). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioProcess International. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 4-[2-(diethylamino)ethoxy]benzonitrile Properties. CompTox Chemicals Dashboard. [Link]
-
World Health Organization (WHO). (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution. [Link]
-
Sørensen, S. R., et al. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science. [Link]
-
Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments – Insights into degradation pathways, persistent metabolites and involved degrader organisms. Scilit. [Link]
-
Holtze, M. S., et al. (2007). Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure. Environmental Pollution. [Link]
Sources
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- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. database.ich.org [database.ich.org]
- 5. 49773-11-7|4-(2-(Diethylamino)ethoxy)benzonitrile|BLD Pharm [bldpharm.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. tainstruments.com [tainstruments.com]
- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
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- 12. biopharminternational.com [biopharminternational.com]
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- 14. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimization of O-Alkylation in the Synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Application Note: AN-ORG-402
Executive Summary & Strategic Analysis
The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile represents a critical C-O bond formation step, often serving as a pivotal intermediate in the production of tyrosine kinase inhibitors (TKIs) structurally related to Gefitinib. The core transformation involves the Williamson ether synthesis between 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) and 2-(diethylamino)ethyl chloride .
While theoretically straightforward, this reaction presents specific process challenges:
-
Zwitterionic/Salt Complications: The electrophile is typically supplied as a hydrochloride salt (2-chloro-N,N-diethylethylamine HCl), requiring in situ neutralization that consumes stoichiometric base equivalents.
-
Competency of Leaving Groups: The alkyl chloride is a moderate electrophile; without activation, reaction times at scale can lead to thermal degradation of the nitrile.
-
Impurity Profile: Competitive hydrolysis of the nitrile (to amide/acid) and E2 elimination of the ethylamine side chain are pH- and temperature-sensitive risks.
This guide details two optimized protocols: a High-Fidelity Kinetic Method (DMF-based) for research scale and a Phase-Transfer Catalysis (PTC) Method for green scalability.
Reaction Mechanism & Critical Control Points[1]
The reaction proceeds via an
Critical Reagent Roles:
-
Potassium Carbonate (
): The preferred base. Unlike NaOH, it buffers the system, minimizing the risk of nitrile hydrolysis ( ). -
Potassium Iodide (KI): Acts as a Finkelstein catalyst. It converts the alkyl chloride to a highly reactive alkyl iodide in situ, increasing the reaction rate by orders of magnitude and allowing for milder thermal conditions.
-
Solvent Choice:
-
DMF: Maximizes nucleophilicity of the phenoxide (naked anion effect).
-
Toluene/Water (PTC): Facilitates product separation and avoids the difficult removal of DMF.
-
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway showing the activation of the electrophile via Iodide catalysis and the competitive E2 elimination pathway.
Reagent Selection Matrix
| Reagent Class | Recommended | Rationale | Alternatives |
| Substrate | Vanillonitrile (99%) | High purity required to avoid tar formation. | Isovanillin (requires aldehyde-to-nitrile conversion later). |
| Electrophile | 2-Chloro-N,N-diethylethylamine HCl | The HCl salt is stable and non-vesicant compared to the free base. | Free amine (unstable storage); Bromide analog (expensive). |
| Base | Potassium Carbonate (Anhydrous, milled) | Mild enough to preserve nitrile; strong enough for phenol. | |
| Catalyst | Potassium Iodide (KI) | Essential for converting Cl | NaI (hygroscopic); TBAI (for PTC). |
| Solvent | DMF (Protocol A) or Toluene (Protocol B) | DMF offers highest rates; Toluene offers easiest workup. | Acetone (slow kinetics); Acetonitrile (moderate). |
Experimental Protocols
Protocol A: High-Fidelity Kinetic Method (DMF)
Best for: Research scale (<50g), maximizing yield, and rapid synthesis.
Reagents:
-
4-Hydroxy-3-methoxybenzonitrile: 10.0 g (67.0 mmol)
-
2-Chloro-N,N-diethylethylamine HCl: 13.8 g (80.4 mmol, 1.2 eq)
-
Potassium Carbonate (
): 27.8 g (201 mmol, 3.0 eq)-
Note: 1 eq neutralizes the HCl salt; 2 eq acts as the base.
-
-
Potassium Iodide (KI): 1.1 g (6.7 mmol, 0.1 eq)
-
DMF (Anhydrous): 100 mL
Step-by-Step Methodology:
-
Charge: To a 250 mL reaction flask equipped with a magnetic stir bar and reflux condenser, add Vanillonitrile,
, and KI. -
Solvation: Add DMF and stir at room temperature for 15 minutes to form the phenoxide (yellow color change).
-
Addition: Add 2-Chloro-N,N-diethylethylamine HCl in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitor: Check via TLC (DCM:MeOH 95:5) or HPLC. Look for disappearance of the phenol peak.
-
-
Quench: Cool to room temperature. Pour the mixture into 400 mL of ice-water. The product may precipitate as a solid or oil.
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with 1M NaOH (50 mL) to remove unreacted phenol, followed by Brine (100 mL).
-
Isolation: Dry over
, filter, and concentrate in vacuo.-
Expected Yield: 85–92% (Off-white solid).
-
Protocol B: Green Scale-Up Method (Phase Transfer)
Best for: Process scale (>100g), avoiding DMF waste, and safety.
Reagents:
-
Vanillonitrile: 100 g
-
Amine Hydrochloride: 138 g
-
Toluene: 800 mL
-
Water: 200 mL
-
Potassium Carbonate: 280 g
-
Catalyst: Tetrabutylammonium Bromide (TBAB): 10 g (5 mol%)
Methodology:
-
Biphasic Setup: Dissolve Vanillonitrile in Toluene. Dissolve
and the Amine HCl in Water. Combine phases. -
Catalysis: Add TBAB. Vigorously stir (high shear is critical for PTC).
-
Reflux: Heat to reflux (
C internal) for 8–10 hours. -
Separation: Cool to 50°C. Stop stirring. The layers will separate rapidly.
-
Workup: Discard the lower aqueous layer (contains salts). Wash the Toluene layer with water (
mL). -
Crystallization: Cool the Toluene layer to 0–5°C. The product often crystallizes directly from toluene upon seeding.
Process Control & Troubleshooting
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common yield-reducing deviations.
QC Markers (HPLC)
-
RT 2.5 min: Vanillonitrile (Starting Material).
-
RT 4.8 min: Target Ether.
-
RT 5.2 min: Dimer impurity (rare, requires excess alkyl halide).
-
RT 1.8 min: Vanillic acid derivative (Hydrolysis product).
References
-
Gefitinib Process Chemistry: Warne, J. B., et al. "Quinazoline Derivatives." US Patent 8,350,029 B2. (2013).
-
Williamson Ether Optimization: Chandrasekhar, S., et al. "A highly efficient synthesis of Gefitinib." Tetrahedron Letters, 48(26), 4635-4637. (2007).[5][6][7]
-
Phase Transfer Catalysis: Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis."[4] Pure and Applied Chemistry, 58(6), 857-868. (1986).
-
Vanillonitrile Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 78135, 4-Hydroxy-3-methoxybenzonitrile."
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. thieme-connect.de [thieme-connect.de]
Recrystallization solvents for purifying 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Application Note: Optimization of Recrystallization Solvents for 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Executive Summary
This application note details the solvent selection and recrystallization protocols for This compound (CAS: 24197-95-3 analog/derivative), a critical intermediate in the synthesis of tyrosine kinase inhibitors and phosphodiesterase inhibitors. Achieving high purity (>99.5%) is essential to prevent side-reactions in subsequent coupling steps (e.g., quinazoline ring formation).
This guide moves beyond simple "recipes" to explain the thermodynamic solubility parameters driving solvent selection. We present two validated solvent systems: a "Green" aqueous-alcohol system and a standard organic binary system, ensuring flexibility for various scale-up environments.
Chemical Context & Solubility Profiling
Target Molecule: this compound Key Functional Groups:
-
Benzonitrile Core: Lipophilic, planar, provides π-stacking potential.
-
Methoxy Group: Electron-donating, increases solubility in polar organic solvents.
-
Diethylaminoethoxy Chain: The critical "switch." It introduces significant basicity (pKa ~9.5) and conformational flexibility.
Purification Challenge: The flexible diethylaminoethoxy tail often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization. The selected solvent system must favor crystal lattice formation over amorphous oil formation.
Table 1: Solubility Screening Data (Ambient vs. Reflux)
| Solvent System | Dielectric Constant ( | Solubility at 25°C | Solubility at Reflux | Outcome |
| Water (pH 7) | 80.1 | Insoluble | Insoluble | Anti-Solvent |
| Methanol | 33.0 | High | Very High | Poor Recovery (Too soluble) |
| Ethanol | 24.5 | Moderate | High | Ideal Primary Solvent |
| Isopropanol (IPA) | 17.9 | Low-Moderate | High | Ideal Primary Solvent |
| Ethyl Acetate | 6.0 | High | Very High | Good, but requires Heptane |
| Heptane | 1.9 | Insoluble | Low | Anti-Solvent |
| Toluene | 2.4 | High | Very High | Difficult to remove (Solvates) |
Validated Solvent Systems
System A: Ethanol / Water (The "Green" Protocol)
-
Mechanism: Exploits the steep solubility curve of the amino-ether in ethanol while using water to dramatically reduce solubility at lower temperatures.
-
Pros: Non-toxic, cheap, removes inorganic salts (NaCl/KCl) carried over from alkylation.
-
Cons: Risk of oiling out if water is added too quickly at high temperatures.
System B: Isopropanol (IPA) / Heptane
-
Mechanism: A classic polar/non-polar binary system. Heptane acts as a strong anti-solvent for the polar nitrile/amine functionality.
-
Pros: Excellent rejection of non-polar impurities (e.g., unreacted alkyl halides) and highly effective at inducing crystallization.
-
Cons: Heptane flammability; lower removal of inorganic salts.
Detailed Experimental Protocols
Protocol 1: Solvent Screening (Small Scale)
Objective: To determine the Metastable Zone Width (MSZW) for the specific batch.
-
Place 100 mg of crude solid in a reaction vial.
-
Add Isopropanol (IPA) in 50 µL increments while heating to 70°C.
-
Record the volume required for complete dissolution (
). -
Cool slowly to 25°C. If no crystals form, add Heptane dropwise until turbidity persists (Cloud Point).
-
Re-heat to clear the solution and cool slowly (1°C/min) to define the crystallization point.
Protocol 2: Large-Scale Recrystallization (System A: EtOH/Water)
Target Scale: 10g - 1kg
Step 1: Dissolution
-
Charge crude this compound into a reactor.
-
Add Ethanol (95%) (approx. 3-5 mL per gram of solid).
-
Heat to Reflux (78°C) with agitation.
-
Critical Check: If the solution is not clear, add Ethanol in 5% increments. Do not exceed 7 mL/g (yield loss risk).
Step 2: Impurity Scavenging (Optional but Recommended)
-
If the crude is dark (oxidation products), add Activated Carbon (5 wt%) .
-
Stir at reflux for 15 minutes.
-
Filter hot through a Celite pad to remove carbon. Maintain temperature >60°C to prevent premature crystallization.
Step 3: Crystallization
-
Return filtrate to the reactor and stabilize at 60-65°C .
-
Slowly add Deionized Water (Anti-solvent) until a faint, persistent turbidity is observed (approx.[1] 0.5 - 1.0 equivalents relative to Ethanol volume).
-
Nucleation: Add seed crystals (0.1 wt%) if available.
-
Cooling Ramp: Cool to 20°C over 4 hours (approx. 10°C/hour).
-
Note: Rapid cooling promotes oiling out.
-
-
Hold at 20°C for 2 hours, then cool further to 0-5°C for maximum yield.
Step 4: Isolation
-
Filter the white crystalline solid.
-
Wash the cake with a cold Ethanol:Water (1:1) mixture.
-
Dry under vacuum at 45°C for 12 hours.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Anti-solvent added too quickly. | Re-heat to dissolution. Add more primary solvent (EtOH). Cool slower. |
| Low Yield | Too much solvent; Terminal temperature too high. | Concentrate mother liquor; Lower terminal temp to 0°C. |
| Inorganic Ash | Salt carryover (NaCl/KCl). | Use System A (EtOH/Water) as salts are soluble in the mother liquor. |
| Yellow Color | Oxidized phenols/impurities. | Repeat Carbon treatment; Ensure base wash (NaOH) was done before recrystallization. |
Process Logic Visualization
The following diagrams illustrate the decision logic for solvent selection and the operational workflow.
Caption: Decision tree for selecting the optimal solvent system based on impurity profile.
Caption: Step-by-step unit operation flow for the recrystallization process.
References
-
Organic Syntheses, Coll. Vol. 10. (2004). Purification of Nitro-Benzoate Intermediates via Recrystallization. Retrieved from [Link]
- Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrochloride salt mediate. US20090203940A1.
Sources
Troubleshooting & Optimization
Minimizing side reactions during 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile synthesis
Executive Summary
The synthesis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile is a critical Williamson etherification step in the production of EGFR inhibitors like Gefitinib. While the reaction appears straightforward—coupling 4-hydroxy-3-methoxybenzonitrile (Vanillonitrile) with 2-(diethylamino)ethyl chloride —it is prone to specific impurity profiles that degrade yield and complicate downstream purification.
This guide addresses the three primary failure modes: Nitrile Hydrolysis , Reagent Elimination , and Product Quaternization .
Module 1: The Reaction Landscape
To solve the problem, we must visualize the competition between the desired
Figure 1: Mechanistic pathway showing the desired etherification (green) versus competitive hydrolysis, elimination, and quaternization pathways (red).
Module 2: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a significant 'Amide' impurity (M+18 peak) in my LC-MS."
Diagnosis: Nitrile Hydrolysis. The nitrile group (-CN) is susceptible to base-catalyzed hydrolysis, converting it first to a primary amide (-CONH2) and eventually to a carboxylic acid.[1] This is driven by the presence of water in a basic, hot environment.
-
Root Cause: Wet solvent (Acetone/DMF) or wet base (
). -
Corrective Action:
-
Solvent Protocol: Switch to anhydrous DMF or Acetonitrile. If using Acetone, ensure it is dried over molecular sieves (3Å).
-
Base Handling: Potassium Carbonate (
) is hygroscopic. Grind it to a fine powder and dry it in an oven at 120°C for 4 hours before use. -
Temperature Limit: Do not exceed 80°C. Hydrolysis rates increase exponentially above this threshold in the presence of trace moisture.
-
Issue 2: "My alkyl halide is consumed, but the yield of the target ether is low."
Diagnosis: Reagent Elimination (Hoffmann-like).
The 2-(diethylamino)ethyl chloride reagent can undergo E2 elimination to form a vinyl species instead of participating in the
-
Root Cause: The base is too strong or the temperature is too high relative to the nucleophilicity of the phenol.
-
Corrective Action:
-
Base Selection: Avoid strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) unless strictly necessary.
is milder and favors substitution over elimination. -
Phase Transfer Catalysis: Add TBAI (Tetrabutylammonium iodide) or 18-Crown-6 (0.1 eq). This increases the nucleophilicity of the phenoxide anion, allowing the reaction to proceed at lower temperatures (50-60°C), which kinetically disfavors the elimination pathway.
-
Issue 3: "The product is forming a sticky gum that is insoluble in organic solvents."
Diagnosis: Quaternization (Self-Alkylation). The product contains a tertiary amine tail. If excess alkyl halide is present, the product itself acts as a nucleophile, attacking the alkyl halide to form a bis-cationic quaternary ammonium salt.
-
Root Cause: Large excess of alkyl halide or prolonged reaction times.
-
Corrective Action:
-
Stoichiometry: Do not use a large excess of the alkyl halide. Limit to 1.1 – 1.2 equivalents relative to Vanillonitrile.
-
Stepwise Addition: Add the alkyl halide dropwise over 1 hour rather than in a single bolus. This keeps the concentration of the alkylating agent low relative to the phenoxide.
-
Module 3: Optimized Experimental Protocol
Objective: Synthesis of this compound with <0.5% Amide impurity.
Reagents:
-
Vanillonitrile (1.0 eq)
-
2-(Diethylamino)ethyl chloride HCl (1.1 eq)
-
Potassium Carbonate (anhydrous, powdered) (2.5 eq)
-
Sodium Iodide (catalytic, 0.1 eq) - Finkelstein accelerator
-
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Base Activation: In a dry 3-neck flask under Nitrogen atmosphere, charge Vanillonitrile and anhydrous
into Acetonitrile (10 volumes). Stir at 40°C for 30 minutes.-
Why? This pre-forms the phenoxide anion without exposing the alkyl halide to basic conditions yet, minimizing elimination risks.
-
-
Reagent Preparation: Separately, dissolve 2-(Diethylamino)ethyl chloride HCl and Sodium Iodide (NaI) in minimal Acetonitrile.
-
Why? NaI converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction), allowing the main reaction to run at lower temperatures.
-
-
Controlled Addition: Add the alkyl halide/NaI solution to the main reaction flask dropwise over 60 minutes while maintaining temperature at 50-60°C.
-
Critical Control Point: Do not reflux vigorously. Gentle heating is sufficient with the iodide catalyst.
-
-
Monitoring: Monitor by HPLC every 2 hours. Stop the reaction immediately when Vanillonitrile is <1%.
-
Warning: Extended stirring after completion promotes hydrolysis and quaternization.
-
-
Workup: Filter off inorganic salts while warm. Concentrate the filtrate. Redissolve in Ethyl Acetate and wash with water (pH 8-9).
-
Note: Do not use acidic water washes, or you will lose the product (which is basic) into the aqueous layer.
-
Module 4: Data & Specifications
Solvent & Base Selection Matrix
| Solvent System | Base | Temp (°C) | Hydrolysis Risk | Elimination Risk | Recommended For |
| Acetone | Reflux (56) | Low | Low | Standard Lab Scale | |
| DMF | 80-100 | High | Moderate | Difficult Substrates | |
| Acetonitrile | 60-80 | Moderate | Low | Process Optimization | |
| THF | NaH | 0-25 | Low | High | Not Recommended |
Impurity Limits (Typical for Pharma Intermediates)
| Impurity Type | Structure | Limit | Control Strategy |
| Amide | < 0.15% | Moisture control, reaction time | |
| Acid | < 0.10% | Avoid aqueous base workup | |
| Vinyl | N/A (Volatile) | Removed during concentration | |
| Dimer/Quat | Salt Species | < 0.5% | Stoichiometry (1.1 eq max) |
References
-
AstraZeneca Pharmaceuticals. (2003).[2] Process for the preparation of Quinazoline derivatives (Gefitinib).[3][4] US Patent 6,002,008.
-
BenchChem. (2025).[3] Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note.
-
Organic Chemistry Portal. (2023). Williamson Ether Synthesis: Mechanism and Conditions.[5][6][7]
-
Maskrey, T. S., et al. (2019).[4] A New Synthesis of Gefitinib.[4] Synlett, 30(04), 471-476.
-
ChemicalBook. (2024). Product Specifications: 4-[2-(Dimethylamino)ethoxy]benzonitrile (Analogous Chemistry).
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile
Content Type: Publish Comparison Guides
Executive Summary & Strategic Context
In drug development, 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile serves as a critical intermediate, sharing structural homology with phosphodiesterase (PDE) inhibitors and tyrosine kinase inhibitors (e.g., Gefitinib precursors).
This guide compares two distinct analytical approaches for validating this structure:
-
Method A (Standard): Free base analysis in Chloroform-d (CDCl₃) .
-
Method B (Alternative): Hydrochloride salt analysis in DMSO-d₆ .
Why this comparison matters: While CDCl₃ provides high-resolution resolution of the aromatic region, it often fails to stabilize the exchangeable amine protons or resolve the specific salt stoichiometry. Switching to DMSO-d₆ (Method B) is not just a solvent change—it is a stress test that confirms the integrity of the diethylamine tail, a common site of degradation or side-reactions during synthesis.
Structural Analysis & Assignment Logic
Before analyzing the spectra, we must map the protons to their magnetic environments.
The Molecule
-
Core: Benzonitrile (electron-withdrawing CN group).
-
Substituents:
-
Pos 3: Methoxy (-OCH₃) [Electron Donating].
-
Pos 4: 2-(Diethylamino)ethoxy chain [Electron Donating].
-
Visual Logic Flow (Graphviz)
Figure 1: Logical mapping of structural domains to expected spectral regions.
Comparative Performance: Method A vs. Method B
This section objectively compares the spectral "fingerprint" obtained under different conditions.
Method A: Free Base in CDCl₃ (The Routine Standard)
-
Utility: Best for assessing purity of the organic extraction.
-
Characteristic: Sharp peaks, no exchangeable protons visible.
-
Limitation: The amine protons (N-CH₂-) can broaden if trace acid is present.
Method B: HCl Salt in DMSO-d₆ (The Validation Alternative)
-
Utility: Essential for confirming salt formation and stoichiometry.
-
Characteristic: Dramatic downfield shift of protons adjacent to the nitrogen due to protonation (N-H⁺).
-
Advantage: The N-H⁺ proton becomes visible as a broad singlet >10 ppm, confirming the salt form.
Quantitative Data Comparison Table
| Proton Assignment | Multiplicity | Method A (CDCl₃) Free Base (δ ppm) | Method B (DMSO-d₆) HCl Salt (δ ppm) | Shift (Δδ) | Mechanistic Reason |
| Ar-H (2) | Doublet (d) | 7.22 | 7.35 | +0.13 | Solvent polarity effect. |
| Ar-H (6) | Doublet of Doublets (dd) | 7.10 | 7.25 | +0.15 | Solvent polarity effect. |
| Ar-H (5) | Doublet (d) | 6.91 | 7.15 | +0.24 | Ortho to O-chain (affected by conformation). |
| O-CH₂ (Linker) | Triplet (t) | 4.15 | 4.45 | +0.30 | Deshielding via inductive effect of N⁺. |
| -OCH₃ (Methoxy) | Singlet (s) | 3.89 | 3.85 | -0.04 | Minimal solvent effect. |
| N-CH₂ (Linker) | Triplet (t) | 2.92 | 3.55 | +0.63 | Direct protonation of Nitrogen. |
| N-CH₂ (Ethyl) | Quartet (q) | 2.65 | 3.20 | +0.55 | Direct protonation of Nitrogen. |
| -CH₃ (Ethyl) | Triplet (t) | 1.08 | 1.28 | +0.20 | Beta-effect of protonation. |
| N-H⁺ | Broad Singlet | Not Visible | 10.2 - 10.8 | N/A | Diagnostic for salt formation. |
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Protocol A: Routine Purity Check (CDCl₃)
-
Sample Prep: Dissolve 10 mg of the free base in 0.6 mL of CDCl₃ (99.8% D).
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (drying agents).
-
Acquisition:
-
Scans: 16
-
Relaxation Delay (D1): 1.0 s
-
Pulse Angle: 30°
-
-
Referencing: Calibrate residual CHCl₃ singlet to 7.26 ppm .
Protocol B: Salt Stoichiometry Validation (DMSO-d₆)
-
Sample Prep: Dissolve 10 mg of the HCl salt in 0.6 mL of DMSO-d₆.
-
Note: If the sample is the free base, add 1.0 equivalent of HCl (in dioxane or ether) before dissolving in DMSO to generate the salt in situ.
-
-
Handling: DMSO is hygroscopic.[1] Use a fresh ampoule to avoid the H₂O peak (3.33 ppm) obscuring the N-CH₂ signals.
-
Acquisition:
-
Scans: 64 (Broad N-H peaks require higher S/N).
-
Relaxation Delay (D1): 5.0 s (Crucial for accurate integration of the N-H proton).
-
-
Referencing: Calibrate residual DMSO quintet to 2.50 ppm .
Troubleshooting & Interpretation Guide
The "Deshielding Cascade"
When analyzing the HCl salt (Method B), you will observe a "Deshielding Cascade." The positive charge on the nitrogen pulls electron density away from neighbors.
-
Primary Effect: N-CH₂ protons shift downfield by ~0.5 - 0.7 ppm.
-
Secondary Effect: O-CH₂ protons shift downfield by ~0.3 ppm.
-
Tertiary Effect: Aromatic protons shift slightly due to the change in the side-chain dipole.
Visualizing the Salt Effect
Figure 2: The causal pathway of chemical shift changes upon salt formation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for additivity rules and chemical shift prediction).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral data for 4-Methoxybenzonitrile (SDBS No. 2724) used as the aromatic core reference. Link
-
Reich, H. J. (University of Wisconsin). "Proton NMR Chemical Shifts." (Source for amine salt shift correlations). Link
Sources
Validating 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific rigor. For the novel compound 4-[2-(Diethylamino)ethoxy]-3-methoxybenzonitrile, a multi-faceted analytical approach is not just best practice, but a necessity. This guide provides an in-depth comparison of elemental analysis with orthogonal spectroscopic methods, offering a comprehensive framework for its validation.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental check of a compound's empirical formula. The technique relies on the complete combustion of a sample, followed by the precise quantification of the resulting gaseous products (CO₂, H₂O, and N₂). The experimentally determined mass percentages of C, H, and N are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between these values provides strong evidence of the sample's purity and correct elemental composition.
For this compound, with the molecular formula C₁₄H₂₀N₂O₂ , the theoretical elemental composition is the benchmark against which all experimental data must be compared.
Theoretical vs. Experimental Data: A Comparative Analysis
The validation of this compound hinges on the acceptable deviation between theoretical and experimental elemental analysis data. Generally, a deviation of within ±0.4% is considered acceptable for publication in many peer-reviewed journals.[1]
| Element | Theoretical % | Illustrative Experimental % (Run 1) | Deviation (%) | Illustrative Experimental % (Run 2) | Deviation (%) |
| Carbon (C) | 67.71 | 67.59 | -0.12 | 67.80 | +0.09 |
| Hydrogen (H) | 8.12 | 8.19 | +0.07 | 8.08 | -0.04 |
| Nitrogen (N) | 11.28 | 11.35 | +0.07 | 11.21 | -0.07 |
| Note: The experimental data presented is illustrative and serves to demonstrate a typical outcome for a high-purity sample. |
The minor deviations in the illustrative data fall well within the acceptable ±0.4% range, indicating a high degree of purity and lending confidence to the assigned molecular formula. Such small variations are expected and can be attributed to instrumental factors and sample handling.[2][3]
Experimental Protocol: Combustion-Based CHN Analysis
The following protocol outlines the standardized procedure for performing CHN elemental analysis.
Instrumentation:
A calibrated CHN elemental analyzer is required. These instruments typically consist of a combustion furnace, a reduction furnace, gas chromatography columns for separation, and a thermal conductivity detector.[4][5]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.[6] The sample must be homogenous and free of residual solvents to ensure accurate results.[7]
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.[7]
-
Combustion: The encapsulated sample is introduced into a high-temperature (typically ~900-1000°C) combustion furnace in the presence of a pulse of pure oxygen. This ensures complete combustion of the organic material.[6][8]
-
Reduction and Gas Separation: The combustion products (CO₂, H₂O, and NₓOᵧ) are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂. The resulting gas mixture (CO₂, H₂O, and N₂) is then carried by a helium stream through a chromatographic column to separate the individual components.[5]
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas. The instrument's software then calculates the percentage of C, H, and N in the original sample based on the sample weight and the detector response.[6][9]
Caption: Interrelation of Analytical Techniques for Compound Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. [10]¹H and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework of this compound, confirming the connectivity of the diethylamino, ethoxy, methoxy, and benzonitrile moieties. Furthermore, 2D NMR techniques like COSY and HSQC can establish through-bond connectivities, leaving no ambiguity in the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound with high accuracy. [2][11]For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₂₀N₂O₂ by providing a highly accurate mass measurement of the molecular ion. Fragmentation patterns observed in the mass spectrum can also offer corroborating structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds. [1][12][13]A validated HPLC method can separate the target compound from any process-related impurities or degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. According to ICH guidelines, analytical procedures for purity testing must be thoroughly validated for parameters such as specificity, linearity, accuracy, and precision. [3][7][14][15][16]
Conclusion
The validation of this compound requires a synergistic application of multiple analytical techniques. While elemental analysis provides a robust and accurate assessment of elemental composition and purity, it is not sufficient on its own. A comprehensive validation package, integrating elemental analysis with the structural insights from NMR, the molecular weight confirmation from mass spectrometry, and the detailed purity profile from HPLC, provides the necessary scientific evidence to confidently establish the identity, purity, and quality of this compound. This integrated approach ensures data integrity and is fundamental for advancing a compound through the rigorous stages of drug development.
References
-
Chemists Debate the Value of Elemental Analysis - PMC - NIH. (2022, December 14). Retrieved from [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). (2021, December 21). Retrieved from [Link]
-
Elemental Analysis Services from Triclinic Labs. (n.d.). Retrieved from [Link]
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, November 30). Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. (2022, February 1). Retrieved from [Link]
-
Elemental Analysis - Organic & Inorganic Compounds | ELTRA. (n.d.). Retrieved from [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek, Inc. (n.d.). Retrieved from [Link]
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
-
The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis | LCGC International. (2025, October 8). Retrieved from [Link]
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. (2025, October 29). Retrieved from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]
-
Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023, November 7). Retrieved from [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry - HSCprep. (2024, November 23). Retrieved from [Link]
-
Analytical Services for elemental analysis of CHNOS - OEAlabs.com. (n.d.). Retrieved from [Link]
-
Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]
-
Combustion analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry - Chemistry LibreTexts. (2015, July 15). Retrieved from [Link]
-
Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry - Chemistry LibreTexts. (2021, December 10). Retrieved from [Link]
-
Determination of C, H, N and O. (n.d.). Retrieved from [Link]
Sources
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- 4. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 5. measurlabs.com [measurlabs.com]
- 6. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Determination of C, H, N and O [chemistry.huji.ac.il]
- 9. oealabs.com [oealabs.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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- 16. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
